Cas no 886502-61-0 (5-Methyl-2-(trifluoromethyl)benzonitrile)

5-Methyl-2-(trifluoromethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-2-(trifluoromethyl)benzonitrile
- 5-Methyl-2-(trifluoromethyl)benzonitrile (ACI)
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- MDL: MFCD06660290
- Inchi: 1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,1H3
- InChI Key: WLMSAHJSXOSVNE-UHFFFAOYSA-N
- SMILES: N#CC1C(C(F)(F)F)=CC=C(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- Refractive Index: 1.4685
5-Methyl-2-(trifluoromethyl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB211923-5g |
5-Methyl-2-(trifluoromethyl)benzonitrile; . |
886502-61-0 | 5g |
€238.90 | 2025-02-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-299867A-5g |
5-Methyl-2-(trifluoromethyl)benzonitrile, |
886502-61-0 | 5g |
¥7822.00 | 2023-09-05 | ||
Alichem | A013006374-500mg |
5-Methyl-2-(trifluoromethyl)benzonitrile |
886502-61-0 | 97% | 500mg |
$806.85 | 2023-08-31 | |
Fluorochem | 209937-1g |
5-Methyl-2-(trifluoromethyl)benzonitrile |
886502-61-0 | 95% | 1g |
£239.00 | 2022-03-01 | |
Apollo Scientific | PC302895-1g |
5-Methyl-2-(trifluoromethyl)benzonitrile |
886502-61-0 | 97% | 1g |
£45.00 | 2025-02-21 | |
Chemenu | CM160819-10g |
5-Methyl-2-(trifluoromethyl)benzonitrile |
886502-61-0 | 95+% | 10g |
$409 | 2022-05-27 | |
Apollo Scientific | PC302895-5g |
5-Methyl-2-(trifluoromethyl)benzonitrile |
886502-61-0 | 97% | 5g |
£112.00 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M857806-1g |
5-Methyl-2-(Trifluoromethyl)Benzonitrile |
886502-61-0 | ≥98% | 1g |
¥519.30 | 2022-09-01 | |
A2B Chem LLC | AB69394-250mg |
5-Methyl-2-(trifluoromethyl)benzonitrile |
886502-61-0 | 98% | 250mg |
$22.00 | 2024-04-19 | |
A2B Chem LLC | AB69394-1g |
5-Methyl-2-(trifluoromethyl)benzonitrile |
886502-61-0 | 98% | 1g |
$60.00 | 2024-04-19 |
5-Methyl-2-(trifluoromethyl)benzonitrile Related Literature
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Additional information on 5-Methyl-2-(trifluoromethyl)benzonitrile
Introduction to 5-Methyl-2-(trifluoromethyl)benzonitrile (CAS No. 886502-61-0)
5-Methyl-2-(trifluoromethyl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 886502-61-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitrile-substituted benzenes, characterized by its structural uniqueness and functional versatility. The presence of both a methyl group and a trifluoromethyl group on the benzene ring imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 5-Methyl-2-(trifluoromethyl)benzonitrile consists of a benzene core substituted at the 5-position with a methyl group and at the 2-position with a trifluoromethyl group, with a nitrile (-CN) functional group attached. This arrangement results in a molecule with high lipophilicity and moderate polarity, influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the methyl group. Such structural features are critical in determining its interaction with biological targets, making it a promising candidate for drug discovery.
In recent years, there has been growing interest in exploring the pharmacological potential of 5-Methyl-2-(trifluoromethyl)benzonitrile due to its unique chemical properties. The trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability and binding affinity in drug molecules. This has led to extensive research into its applications as an intermediate in the synthesis of novel therapeutic agents. Studies have shown that derivatives of this compound exhibit potential activity against various biological targets, including enzymes and receptors involved in inflammatory and infectious diseases.
One of the most compelling aspects of 5-Methyl-2-(trifluoromethyl)benzonitrile is its role in medicinal chemistry as a building block for more complex molecules. Its structural framework allows for modifications at multiple positions, enabling chemists to tailor its properties for specific applications. For instance, researchers have investigated its use in developing small-molecule inhibitors targeting bacterial enzymes essential for pathogenicity. The nitrile group can be further functionalized into amides or carboxylic acids, expanding its utility in drug design.
The agrochemical industry has also recognized the significance of 5-Methyl-2-(trifluoromethyl)benzonitrile as a precursor in synthesizing novel pesticides and herbicides. The combination of lipophilic and polar characteristics makes it an effective carrier for active ingredients that need to interact with biological membranes while maintaining environmental stability. Recent studies have demonstrated its incorporation into formulations designed to combat resistant plant pathogens, showcasing its versatility beyond pharmaceutical applications.
From a synthetic chemistry perspective, 5-Methyl-2-(trifluoromethyl)benzonitrile serves as an excellent scaffold for exploring new synthetic pathways. Its reactivity allows for diverse transformations, including nucleophilic additions, metal-catalyzed coupling reactions, and electrochemical reductions. These reactions are pivotal in constructing complex molecules with desired biological activities. The compound’s stability under various reaction conditions further enhances its appeal as a synthetic intermediate.
The development of computational methods has also played a crucial role in understanding the behavior of 5-Methyl-2-(trifluoromethyl)benzonitrile. Advanced molecular modeling techniques have been employed to predict its interactions with biological targets, providing insights into potential drug candidates before experimental synthesis. This approach has accelerated the discovery process by allowing researchers to screen large libraries of compounds efficiently.
In conclusion, 5-Methyl-2-(trifluoromethyl)benzonitrile (CAS No. 886502-61-0) represents a fascinating compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for developing innovative therapeutics and crop protection agents. As research continues to uncover new synthetic strategies and pharmacological targets, this compound is poised to remain at the forefront of chemical innovation.
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